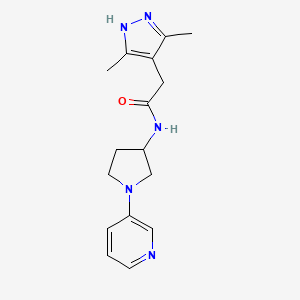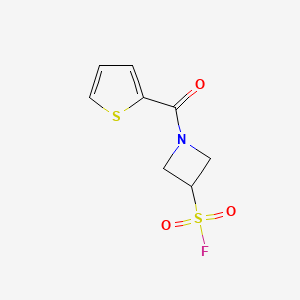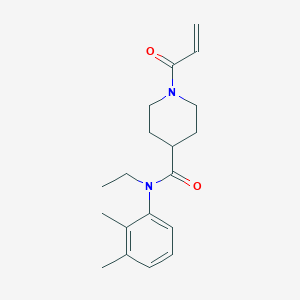![molecular formula C13H15FN2O3S B7450403 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride, commonly known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to irreversibly inhibit serine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
作用机制
PMSF irreversibly inhibits serine proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action makes PMSF a highly specific protease inhibitor that can be used to study the function of individual enzymes.
Biochemical and physiological effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its protease inhibitory activity, it has been shown to inhibit platelet aggregation, induce apoptosis in cancer cells, and modulate the activity of ion channels. PMSF has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of PMSF is its specificity for serine proteases. This makes it a valuable tool for studying the function of individual enzymes. Additionally, PMSF is relatively stable and has a long shelf life, which makes it easy to use in lab experiments. However, PMSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on PMSF. One area of interest is the development of more specific protease inhibitors that can target individual enzymes with greater precision. Another area of interest is the use of PMSF in drug discovery, as it has been shown to have anticancer and anti-inflammatory effects. Additionally, PMSF could be used in the development of new therapies for diseases that are characterized by abnormal protease activity, such as Alzheimer's disease and cystic fibrosis.
合成方法
PMSF can be synthesized using a variety of methods, including the reaction of piperazine with benzofuran-5-carboxaldehyde followed by treatment with sulfonyl chloride. Alternatively, it can be synthesized by reacting piperazine with 4-chlorobenzaldehyde followed by treatment with sodium azide and sodium borohydride. Both methods yield PMSF with high purity and yield.
科学研究应用
PMSF is commonly used in scientific research as a protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of these enzymes in biological processes. PMSF has also been used to study the proteolytic processing of proteins, as well as to prevent protein degradation during purification.
属性
IUPAC Name |
4-(1-benzofuran-5-ylmethyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-20(17,18)16-6-4-15(5-7-16)10-11-1-2-13-12(9-11)3-8-19-13/h1-3,8-9H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVKIXKBAXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)

![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)

![4-[(3S)-3-fluoropyrrolidin-1-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B7450407.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)

![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
